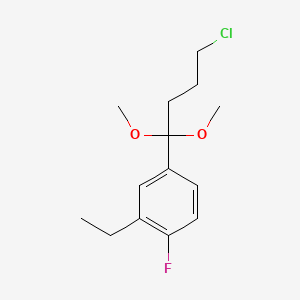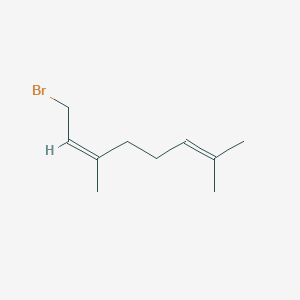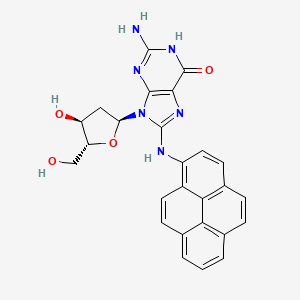
2'-Deoxy-8-(1-pyrenylamino)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-8-(1-pyrenylamino)guanosine is a modified nucleoside where a pyrenylamino group is attached to the 8-position of guanosine. This modification imparts strong fluorescence properties to the compound, making it highly useful in various fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET) and fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-(1-pyrenylamino)guanosine typically involves the attachment of a pyrenylamino group to the 8-position of guanosine. The reaction conditions often include the use of specific catalysts and solvents to facilitate the attachment process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-8-(1-pyrenylamino)guanosine are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-(1-pyrenylamino)guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the pyrenylamino group or other functional groups in the molecule.
Substitution: The pyrenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of 2’-Deoxy-8-(1-pyrenylamino)guanosine, as well as substituted compounds with different functional groups attached to the pyrenylamino moiety .
Scientific Research Applications
2’-Deoxy-8-(1-pyrenylamino)guanosine has a wide range of scientific research applications, including:
Chemistry: Used in fluorescence-based assays to study molecular interactions and dynamics.
Biology: Employed in the study of DNA damage and repair mechanisms, as well as in the detection of specific nucleic acid sequences.
Medicine: Investigated for its potential in gene mutation studies and oxidative DNA damage treatment.
Industry: Utilized in the development of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-(1-pyrenylamino)guanosine involves its incorporation into nucleic acids, where it can act as a fluorescent probe. The pyrenylamino group provides strong fluorescence, allowing researchers to monitor molecular interactions and conformational changes in real-time. The compound can also form DNA adducts, which are useful in studying DNA damage and repair pathways .
Comparison with Similar Compounds
Similar Compounds
8-Aminoguanosine: Another modified nucleoside with an amino group at the 8-position.
8-Bromoguanosine: Contains a bromine atom at the 8-position.
8-Oxoguanosine: An oxidized derivative of guanosine with an oxygen atom at the 8-position.
Uniqueness
2’-Deoxy-8-(1-pyrenylamino)guanosine is unique due to its strong fluorescence properties, which are not present in the other similar compounds. This makes it particularly valuable for fluorescence-based assays and imaging applications .
Properties
Molecular Formula |
C26H22N6O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19-/m0/s1 |
InChI Key |
QBMJHUSBJZIUSS-OTWHNJEPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


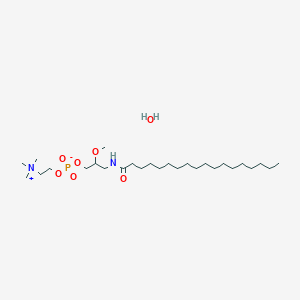
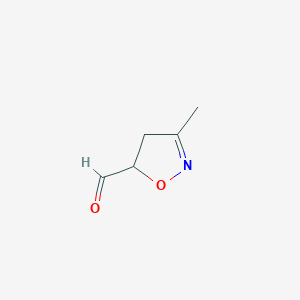
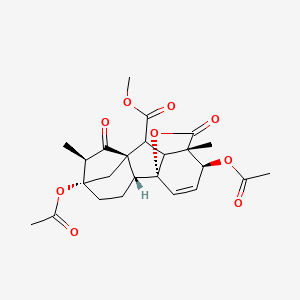
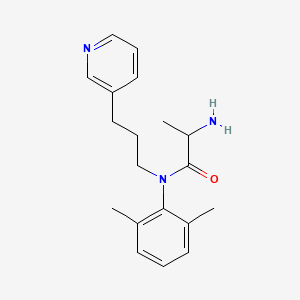
amine Hydrochloride](/img/structure/B13860843.png)


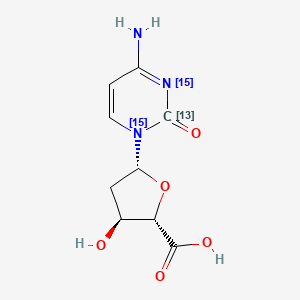
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)

![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)

